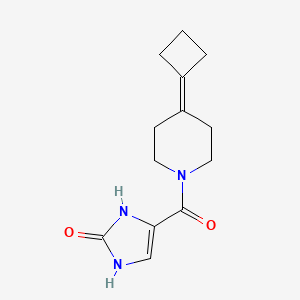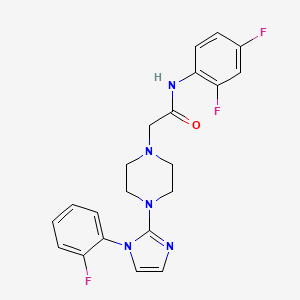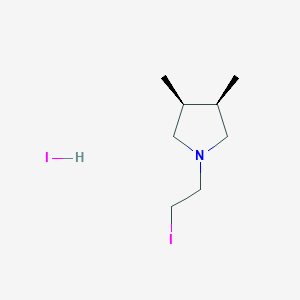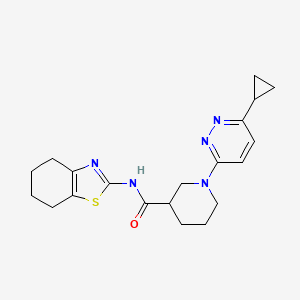
2-Ethyl-1-fluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-fluoro-4-iodobenzene is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. It is a highly reactive compound that has been extensively used in scientific research for various applications.
Wissenschaftliche Forschungsanwendungen
Fluorination Methodologies
- Fluorination of 1,3-Dicarbonyl Compounds : A study by Kitamura et al. (2011) discusses a practical fluorination method of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene, demonstrating the efficiency of such reagents in synthesizing fluorinated organic compounds, including ethyl 2-fluoro-2-benzolyacetate with high yield. This method exemplifies the utility of fluorine-containing compounds like 2-Ethyl-1-fluoro-4-iodobenzene in organic synthesis (Kitamura et al., 2011).
Molecular Ordering and Electrochemical Applications
- Ordering of Smectogenic Compounds : Research by Ojha and Pisipati (2003) analyzes molecular ordering in smectogenic compounds through statistical and quantum mechanics approaches. Their work, while not directly citing this compound, contributes to understanding the molecular behavior in materials science, relevant for compounds with similar structures (Ojha & Pisipati, 2003).
Organometallic Chemistry and Solvent Interactions
- Use in Organometallic Chemistry : Pike, Crimmin, and Chaplin (2017) discuss the use of fluorobenzenes, including compounds related to this compound, as solvents in organometallic chemistry and catalysis. The presence of fluorine reduces π-electron donation, making these compounds suitable for non-coordinating solvents or easily displaced ligands in transition-metal catalysis (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure and Interaction Analysis
- C−H···F Interactions in Crystal Structures : A study by Thalladi et al. (1998) explores the nature of C−H···F−C interactions in crystalline fluorobenzenes. Their analysis contributes to the fundamental understanding of weak acceptor capabilities of the C−F group, which is pertinent to the structural and interaction studies of fluorinated compounds like this compound (Thalladi et al., 1998).
Synthesis and Catalysis
- Synthesis of Fluoromalonic Esters : Kitamura, Muta, and Oyamada (2015) report on the synthesis of 2-fluoromalonic esters through direct fluorination using iodosylbenzene, demonstrating the role of such methodologies in the production of fluorinated esters. This research underscores the importance of this compound in the synthesis of complex organic molecules (Kitamura, Muta, & Oyamada, 2015).
Eigenschaften
IUPAC Name |
2-ethyl-1-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBPMNUUDWPXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)


![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)


![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

